molecular formula C8H9NO3 B086422 2-Nitrophenethyl alcohol CAS No. 15121-84-3

2-Nitrophenethyl alcohol

Cat. No. B086422
Key on ui cas rn: 15121-84-3
M. Wt: 167.16 g/mol
InChI Key: SLRIOXRBAPBGEI-UHFFFAOYSA-N
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Patent
US03978140

Procedure details

A 22-liter, 4-necked glass reaction vessel equipped as described in Example 1 was charged with 624 grams (15.8 moles plus 5% excess) of sodium borohydride and 3620 grams (20 moles) of o-nitrophenylacetic acid and flushed for 0.5 hour with dry nitrogen. The reaction vessel was cooled to 0°C using an external dry ice/isopropyl alcohol bath as 10 liters of tetrahydrofuran was added dropwise over a 2 hour period. Boron trifluoride diethyl etherate (2.58 liters, 21 moles) was then added dropwise over a 4 hour period while maintaining a reaction temperature of 0°-10°C. The reaction mixture was then stirred for 12 hours at 20°-25°C. Isolation of the product as described in Example 1 gave 2450 grams (73% yield) of o-nitrophenethyl alcohol as a clear, light-orange liquid, bp 112°C/0.15 mm, n20D 1.5644.
Quantity
624 g
Type
reactant
Reaction Step One
Quantity
3620 g
Type
reactant
Reaction Step One
Quantity
2.58 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[N+:3]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[CH2:12][C:13](O)=[O:14])([O-:5])=[O:4].B(F)(F)F.CCOCC>>[N+:3]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[CH2:12][CH2:13][OH:14])([O-:5])=[O:4] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
624 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
3620 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)CC(=O)O
Step Two
Name
Quantity
2.58 L
Type
reactant
Smiles
B(F)(F)F.CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred for 12 hours at 20°-25°C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 22-liter, 4-necked glass reaction vessel
CUSTOM
Type
CUSTOM
Details
equipped
CUSTOM
Type
CUSTOM
Details
flushed for 0.5 hour with dry nitrogen
Duration
0.5 h
ADDITION
Type
ADDITION
Details
was added dropwise over a 2 hour period
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining a reaction temperature of 0°-10°C

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(CCO)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2450 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 73.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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